molecular formula C22H22N2O2 B5728756 N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5728756
M. Wt: 346.4 g/mol
InChI Key: KHCBFTUAKBDMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to conformational changes that allow for phosphorylation of the catalytic subunit. This results in the activation of AMPK and downstream signaling pathways that regulate metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity
- Increased fatty acid oxidation and mitochondrial biogenesis
- Induction of apoptosis in cancer cells
- Decreased inflammation and oxidative stress
- Improved cognitive function and neuroprotection

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has several advantages for use in lab experiments, including its potency and selectivity for AMPK activation, as well as its ability to penetrate cell membranes and reach intracellular targets. However, there are also limitations to its use, such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide and AMPK activation, including:
- Development of more potent and selective AMPK activators
- Investigation of the effects of AMPK activation on aging and age-related diseases
- Exploration of the role of AMPK in cancer metabolism and therapy
- Identification of novel downstream targets of AMPK signaling
- Translation of preclinical findings into clinical applications for metabolic disorders and cancer.

Synthesis Methods

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized using a multi-step process, starting from 4-nitroaniline and 4-ethylphenol. The first step involves the reduction of 4-nitroaniline to 4-anilinophenylamine, which is then reacted with 2-bromo-4-ethylphenol to form the intermediate compound. The final step involves the acetylation of the intermediate compound using acetic anhydride and pyridine to yield N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide.

Scientific Research Applications

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to promote glucose uptake in skeletal muscle cells, increase insulin sensitivity in adipocytes, and induce apoptosis in cancer cells. N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has also been used to study the effects of AMPK activation on mitochondrial function and oxidative stress.

properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-17-8-14-21(15-9-17)26-16-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,2,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCBFTUAKBDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide

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